molecular formula C8H11NO B1427310 N-cyclopentylprop-2-ynamide CAS No. 1207294-10-7

N-cyclopentylprop-2-ynamide

Cat. No.: B1427310
CAS No.: 1207294-10-7
M. Wt: 137.18 g/mol
InChI Key: ZMUGDDCEODVOHB-UHFFFAOYSA-N
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Description

N-Cyclopentylprop-2-ynamide is a chemical compound with the molecular formula C_8H_13NO It is a derivative of prop-2-ynamide where a cyclopentyl group is attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with prop-2-ynamide and cyclopentylamine.

  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Catalysts: A catalyst such as triethylamine or diisopropylethylamine may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynamide moiety.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used, often in the presence of a base.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

  • Substitution: Nucleophiles such as alkyl halides or amines are used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Oximes or carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted amides or amines.

Scientific Research Applications

N-cyclopentylprop-2-ynamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopentylprop-2-ynamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system or disease being studied.

Comparison with Similar Compounds

N-cyclopentylprop-2-ynamide is unique due to its cyclopentyl group attached to the nitrogen atom. Similar compounds include:

  • N-ethylprop-2-ynamide: Similar structure but with an ethyl group instead of cyclopentyl.

  • N-methylprop-2-ynamide: Similar structure but with a methyl group instead of cyclopentyl.

  • N-phenylprop-2-ynamide: Similar structure but with a phenyl group instead of cyclopentyl.

These compounds differ in their steric and electronic properties, which can affect their reactivity and biological activity.

Properties

IUPAC Name

N-cyclopentylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)9-7-5-3-4-6-7/h1,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUGDDCEODVOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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